2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(furan-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of both the thiophene and m-tolyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)14-17-18-15(20-14)16-13(19)9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIUJWBMFSKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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